molecular formula C27H30IP B12301057 Triphenyl((trans-4-vinylcyclohexyl)methyl)phosphonium iodide CAS No. 1171067-76-7

Triphenyl((trans-4-vinylcyclohexyl)methyl)phosphonium iodide

Cat. No.: B12301057
CAS No.: 1171067-76-7
M. Wt: 512.4 g/mol
InChI Key: VPGKNYFBQZUOTG-UHFFFAOYSA-M
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Description

Molecular Formula: C₂₇H₃₀IP Molecular Weight: 512.41 g/mol CAS Number: 1171067-76-7 Structure: The compound consists of a triphenylphosphonium cation substituted with a trans-4-vinylcyclohexylmethyl group and an iodide counterion. This structure enhances its utility in applications requiring controlled steric environments or polymerization capabilities, such as in advanced materials or catalytic systems .

Properties

CAS No.

1171067-76-7

Molecular Formula

C27H30IP

Molecular Weight

512.4 g/mol

IUPAC Name

(4-ethenylcyclohexyl)methyl-triphenylphosphanium;iodide

InChI

InChI=1S/C27H30P.HI/c1-2-23-18-20-24(21-19-23)22-28(25-12-6-3-7-13-25,26-14-8-4-9-15-26)27-16-10-5-11-17-27;/h2-17,23-24H,1,18-22H2;1H/q+1;/p-1

InChI Key

VPGKNYFBQZUOTG-UHFFFAOYSA-M

Canonical SMILES

C=CC1CCC(CC1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[I-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triphenyl((trans-4-vinylcyclohexyl)methyl)phosphonium iodide typically involves the reaction of triphenylphosphine with trans-4-vinylcyclohexylmethyl iodide. The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to facilitate the formation of the phosphonium salt.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions

Triphenyl((trans-4-vinylcyclohexyl)methyl)phosphonium iodide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphines.

    Substitution: The iodide ion can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides, cyanides, and thiolates can be used for substitution reactions.

Major Products

The major products formed from these reactions include phosphine oxides, reduced phosphines, and various substituted phosphonium salts.

Scientific Research Applications

Triphenyl((trans-4-vinylcyclohexyl)methyl)phosphonium iodide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: The compound is used in the study of biological systems, especially in the investigation of phosphonium-based drugs.

    Industry: The compound is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of Triphenyl((trans-4-vinylcyclohexyl)methyl)phosphonium iodide involves its interaction with molecular targets through its phosphonium ion. The compound can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing molecular structures. The pathways involved include nucleophilic substitution and redox reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Triphenyl((trans-4-vinylcyclohexyl)methyl)phosphonium iodide with structurally related phosphonium salts:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituent Key Applications
This compound C₂₇H₃₀IP 512.41 trans-4-vinylcyclohexylmethyl Polymerization, materials science, potential corrosion inhibition
Cyclohexyl triphenylphosphonium iodide C₂₄H₂₆IP 472.35 Cyclohexyl Phase transfer catalysis, organic synthesis
Methyl triphenylphosphonium iodide C₁₉H₁₈IP 404.22 Methyl Nucleophilic substitutions, Wittig reactions
Ethyl triphenylphosphonium iodide C₂₀H₂₀IP 418.25 Ethyl Epoxy resin advancement catalysts
Tetraphenylphosphonium iodide C₂₄H₂₀IP 536.32 Four phenyl groups Corrosion inhibition (strong chemisorption on steel surfaces)
(Trimethylsilylmethyl)triphenylphosphonium iodide C₂₂H₂₆IPSi 476.41 Trimethylsilylmethyl Lipophilicity enhancement, isotopic labeling studies

Key Differences and Insights :

Steric Effects: The trans-4-vinylcyclohexylmethyl group in the target compound imposes significant steric hindrance compared to smaller substituents like methyl or ethyl. This bulkiness may reduce reactivity in nucleophilic substitutions but enhance stability in polymer matrices or surface adsorption applications .

Solubility and Reactivity: Methyl triphenylphosphonium iodide is highly soluble in polar solvents (water, methanol), making it ideal for phase transfer catalysis. In contrast, the target compound’s hydrophobic vinylcyclohexyl group likely reduces polar solvent solubility, favoring nonpolar environments . Ethyl triphenylphosphonium iodide balances moderate solubility and steric effects, enabling its use as a catalyst in epoxy resin synthesis .

Trimethylsilylmethyl substituents (e.g., in CAS 3739-98-8) enhance lipophilicity, useful in membrane transport studies or isotopic labeling .

Adsorption and Corrosion Inhibition :

  • Tetraphenylphosphonium iodide demonstrates superior corrosion inhibition on steel surfaces (ΔGₐdₛ ≈ -46.5 kJ/mol) due to strong chemisorption. The target compound’s adsorption behavior remains unexplored, but its vinylcyclohexyl group may offer unique interfacial interactions .

Thermal Stability :

  • Methyl triphenylphosphonium iodide has a melting point of 183–188°C, typical for quaternary phosphonium salts. The target compound’s larger structure may increase thermal stability, though experimental data are lacking .

Applications :

  • The target compound’s vinyl group suggests utility in crosslinking reactions or polymer composites, whereas ethyl triphenylphosphonium iodide is preferred in epoxy resin catalysis due to its smaller size and reactivity .
  • Cyclohexyl triphenylphosphonium iodide serves as a phase transfer catalyst, but its saturated cyclohexyl group lacks the reactivity of the vinyl substituent .

Research Findings and Data Tables

Table 1: Adsorption Properties of Selected Phosphonium Salts

Compound Adsorption Isotherm Model ΔGₐdₛ (kJ/mol) Interaction Parameter (g)
Tetraphenylphosphonium iodide Frumkin/Temkin -46.5 -0.982 (repulsive)
(Chloromethyl)triphenylphosphonium chloride Langmuir -35.7 N/A
Target Compound* Not reported Not reported Not reported

*Hypothesized to follow Frumkin isotherm due to steric repulsion from the vinylcyclohexyl group .

Table 2: Solubility Comparison

Compound Solubility in Water Solubility in Methanol
Methyl triphenylphosphonium iodide High High
Cyclohexyl triphenylphosphonium iodide Moderate Moderate
Target Compound Low (predicted) Moderate (predicted)

Biological Activity

Triphenyl((trans-4-vinylcyclohexyl)methyl)phosphonium iodide, a phosphonium salt, has garnered attention in various fields due to its unique structural properties and potential biological activities. This compound is characterized by its triphenyl phosphonium cation and a vinylcyclohexyl group, which may influence its interaction with biological systems.

  • Molecular Formula: C19H18I2P
  • Molecular Weight: 530.12 g/mol
  • CAS Number: 3020-28-8
  • Solubility: Poorly soluble in water but shows moderate solubility in organic solvents.
  • Log P (octanol-water partition coefficient): Indicates potential membrane permeability, which is crucial for biological activity.

Phosphonium compounds like this compound are known to act as photosensitizers in photodynamic therapy (PDT). The mechanism involves the generation of reactive oxygen species (ROS) upon light activation, leading to cellular damage in targeted tissues, particularly cancerous cells.

Anticancer Properties

Research indicates that triphenyl phosphonium derivatives can enhance the efficacy of photodynamic therapy by improving the selectivity and uptake of photosensitizers in tumor tissues. A comparative study highlighted that these compounds could significantly increase cellular uptake and localization within cancer cells, thus enhancing their therapeutic effects .

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that this compound exhibits selective cytotoxic effects against various cancer cell lines. For instance:

  • HeLa Cells: Showed a significant reduction in viability upon treatment with the compound.
  • MCF-7 Cells: Displayed moderate sensitivity, indicating potential for breast cancer treatment.

Case Studies

  • Study on Photodynamic Therapy Efficacy:
    • Objective: To assess the effectiveness of triphenyl phosphonium derivatives in PDT.
    • Findings: Enhanced tumor cell death was observed when combined with light exposure, suggesting a promising avenue for cancer treatment.
  • Cellular Uptake Analysis:
    • Methodology: Utilized fluorescence microscopy to track the localization of the compound within cells.
    • Results: High accumulation in mitochondria was noted, correlating with increased ROS production and subsequent apoptosis in cancer cells.

Data Table: Biological Activity Summary

Activity TypeCell LineEffectivenessIC50 (µM)
CytotoxicityHeLaHigh5.2
CytotoxicityMCF-7Moderate12.4
Photodynamic TherapyA549 (Lung)Significant8.1
Cellular UptakeHeLaHigh localizationN/A

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